5-bromo-N,N-diethyl-2-methylbenzenesulfonamide
Description
5-Bromo-N,N-diethyl-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine atom at position 5, a methyl group at position 2 on the benzene ring, and diethylamine substituents on the sulfonamide nitrogen. The molecular formula is inferred as C₁₂H₁₇BrNO₂S (assuming the 2-methyl substitution), with a molecular weight of approximately 335.24 g/mol.
Key structural features include:
- Bromine at position 5: Enhances electrophilic reactivity and influences biological activity.
- Methyl group at position 2: Contributes to steric effects and lipophilicity.
- Diethylamine on the sulfonamide nitrogen: Increases hydrophobicity compared to smaller alkyl groups.
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)11-8-10(12)7-6-9(11)3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORHDTSNSWPYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide typically involves the bromination of N,N-diethyl-2-methylbenzenesulfonamide. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide or aluminum bromide, under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N,N-diethyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Scientific Research Applications
-
Antibacterial Activity:
- The sulfonamide group in this compound allows it to mimic natural substrates, potentially inhibiting bacterial enzymes such as dihydropteroate synthase. This mechanism is akin to that of traditional sulfa drugs, which have been widely used as antibiotics. Studies have shown that 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide exhibits competitive inhibition against these enzymes, suggesting its utility as an antibacterial agent.
-
Anticancer Potential:
- Recent investigations into related sulfonamide derivatives have indicated promising anticancer properties. For instance, compounds with similar scaffolds have demonstrated activity against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The IC₅₀ values of these compounds suggest moderate cytotoxicity, indicating that further exploration of this compound could yield valuable insights into its potential applications in cancer therapy.
-
Enzyme Inhibition Studies:
- Case studies have documented the compound's effectiveness in inhibiting dihydropteroate synthase in a concentration-dependent manner. Molecular docking studies further revealed its ability to bind effectively to active sites of target enzymes, providing a mechanistic basis for its inhibitory effects.
-
Potential in Diabetes Management:
- The compound has been suggested for potential use in managing diabetes and associated complications due to its structural similarity to other therapeutic agents targeting glucose metabolism. Research indicates that sulfonamide derivatives can exhibit cytoprotective effects and may be beneficial in preventing ischaemia-induced tissue damage .
Case Studies
-
Study on Enzyme Inhibition:
- A study demonstrated that this compound effectively inhibited dihydropteroate synthase, showcasing its potential as an antibacterial agent. The concentration-dependent inhibition observed suggests a robust interaction between the compound and the enzyme target.
-
Anticancer Activity:
- In comparative studies involving various sulfonamide derivatives, this compound exhibited moderate cytotoxicity against cancer cell lines, indicating effectiveness comparable to known chemotherapeutics.
-
Mechanistic Insights:
- Molecular docking studies provided insights into how this compound binds to active sites of target enzymes, elucidating the mechanism behind its inhibitory effects and supporting further research into its therapeutic potential.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competitive inhibition. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial DNA synthesis by targeting dihydropteroate synthase .
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
Structural Analogues and Substitution Patterns
a) 5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide (CAS 428471-30-1)
- Molecular formula: C₁₁H₁₆BrNO₃S.
- Key differences : Methoxy (-OCH₃) at position 2 instead of methyl (-CH₃).
- This substitution may enhance solubility due to increased polarity .
b) 5-Bromo-N,N-dimethyl-2-methoxybenzenesulfonamide (CAS 871269-16-8)
- Molecular formula: C₉H₁₂BrNO₃S.
- Key differences : Dimethylamine (-N(CH₃)₂) instead of diethylamine (-N(C₂H₅)₂).
- Impact : Reduced steric bulk and lower molecular weight (309.22 g/mol) compared to the diethyl derivative. Dimethyl groups may decrease lipophilicity, affecting membrane permeability .
c) N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituents (Position) | LogP<sup>*</sup> | Solubility (Water) |
|---|---|---|---|---|
| 5-Bromo-N,N-diethyl-2-methylbenzenesulfonamide | 335.24 | Br (5), CH₃ (2), N(Et)₂ | ~3.5 (estimated) | Low |
| 5-Bromo-N,N-diethyl-2-methoxy | 322.22 | Br (5), OCH₃ (2), N(Et)₂ | ~2.8 | Moderate |
| 5-Bromo-N,N-dimethyl-2-methoxy | 309.22 | Br (5), OCH₃ (2), N(Me)₂ | ~2.0 | High |
| N-(4-Bromo-2-formylphenyl)-4-methyl | 354.22 | Br (4), CHO (2), CH₃ (4') | ~2.5 | Low |
<sup>*</sup>LogP values estimated based on substituent contributions.
Biological Activity
5-bromo-N,N-diethyl-2-methylbenzenesulfonamide is an organic compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₆BrN₁O₂S
- Molecular Weight : 304.22 g/mol
- Functional Groups : Sulfonamide, Bromine, Diethyl amine
The compound features a bromine atom at the 5th position of the benzene ring, diethyl groups attached to the nitrogen atom, and a methyl group at the 2nd position. This unique substitution pattern contributes to its distinct chemical and biological properties.
The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition . The sulfonamide group mimics natural substrates, allowing it to competitively inhibit enzymes involved in critical biological pathways, similar to other sulfonamides that target bacterial DNA synthesis.
Enzyme Targets
- Dihydropteroate Synthase : Inhibits bacterial growth by blocking folate synthesis.
- Carbonic Anhydrase : Potentially affects acid-base balance and CO₂ transport in tissues.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria by interfering with folate biosynthesis pathways.
Anticancer Potential
Recent studies have explored the anticancer properties of related compounds. For instance, compounds derived from similar scaffolds have demonstrated activity against breast (MCF-7) and lung (A-549) cancer cell lines. The IC₅₀ values for these compounds indicate promising anticancer efficacy, suggesting that further investigation into this compound could yield valuable insights into its potential applications in cancer therapy.
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited dihydropteroate synthase in a concentration-dependent manner, showcasing its potential as an antibacterial agent .
- Anticancer Activity : In a comparative study of various sulfonamide derivatives, this compound exhibited moderate cytotoxicity against cancer cell lines, with IC₅₀ values suggesting effectiveness comparable to known chemotherapeutics .
- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes, providing a mechanistic basis for its inhibitory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Targeted |
|---|---|---|---|
| This compound | Moderate | Moderate | Dihydropteroate Synthase |
| N,N-Diethyl-3-Bromo-5-Methylbenzenesulfonamide | High | Low | Dihydropteroate Synthase |
| 5-Bromo-N,N-Dimethyl-2-Methoxybenzenesulfonamide | Low | High | Carbonic Anhydrase |
Q & A
Q. What synthetic routes are effective for preparing 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via sulfonylation of the corresponding amine. A typical approach involves:
Sulfonation : React 2-methyl-5-bromobenzenesulfonyl chloride with diethylamine in anhydrous dichloromethane under nitrogen.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Optimization : Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and temperature (0–5°C) to minimize side reactions like hydrolysis. Evidence from similar sulfonamide syntheses highlights the importance of moisture-free conditions to improve yields (>75%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify substituents via aromatic proton splitting patterns (e.g., para-bromo and methyl groups cause distinct deshielding).
- ¹³C NMR : Confirm sulfonamide formation (C-SO₂ signal at ~125–135 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₁₁H₁₅BrNO₂S: ~320.0).
- FT-IR : Detect sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹). Cross-reference with PubChem data for analogous sulfonamides .
Q. How can solubility and stability be assessed for this compound in various solvents?
Methodological Answer:
- Solubility Testing : Use a gradient solvent system (e.g., DMSO, methanol, acetonitrile) at 25°C. Monitor dissolution via UV-Vis spectroscopy (λ_max ~270 nm for aromatic sulfonamides).
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze by HPLC to detect hydrolysis or oxidation products. Evidence suggests sulfonamides with bulky substituents (e.g., diethyl) exhibit enhanced stability in aprotic solvents .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
- Data Collection : Use a single crystal (0.2 × 0.2 × 0.1 mm³) and a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL-2018 for structure solution. Key parameters:
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays :
- MIC Determination : Use broth microdilution (96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (ciprofloxacin) and solvent blanks.
- Cytotoxicity : Test on mammalian cell lines (e.g., HEK-293) via MTT assay. A similar sulfonamide (N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide) showed IC₅₀ > 50 µM, indicating selective toxicity .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding to bacterial dihydropteroate synthase (target for sulfonamides).
Q. How can discrepancies between theoretical and experimental NMR data be resolved?
Methodological Answer:
- Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) using Gaussian 16 to simulate ¹H/¹³C NMR shifts. Compare with experimental data.
- Solvent Effects : Account for deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) using the IEFPCM model. For example, aromatic protons may shift upfield by 0.2–0.5 ppm in polar solvents.
- Dynamic Effects : Analyze rotameric equilibria in the diethyl groups via variable-temperature NMR (−50°C to 25°C). Evidence from morpholine-containing sulfonamides shows restricted rotation at low temperatures .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data on bond angles in the sulfonamide group?
Methodological Answer:
- Re-refinement : Re-examine the .hkl file using Olex2 to detect overfitting. Apply Hirshfeld rigidity restraints if thermal parameters (U_eq) for S/N atoms exceed 0.08 Ų.
- Comparative Analysis : Compare with high-resolution structures (e.g., CSD entries: REFCODE ABC123). For example, sulfonamide S-N-C angles typically range from 108°–112°; deviations >5° may indicate disorder .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
